An In-depth Technical Guide to 4-Methacrylamido-2,2,6,6-tetramethylpiperidine (MATP)
An In-depth Technical Guide to 4-Methacrylamido-2,2,6,6-tetramethylpiperidine (MATP)
Executive Summary
4-Methacrylamido-2,2,6,6-tetramethylpiperidine (MATP), identified by CAS number 31582-46-4, is a functional monomer of significant interest in materials science and advanced drug delivery.[1] Its unique molecular architecture combines a polymerizable methacrylamide group with a sterically hindered amine scaffold. This structure imparts dual functionality: the piperidine moiety acts as a potent radical scavenger, forming the basis of Hindered Amine Light Stabilizers (HALS), while its basic nature allows for the creation of pH-responsive polymers. This guide provides an in-depth exploration of MATP, covering its fundamental properties, a detailed synthesis protocol, and its principal applications, offering researchers and developers a comprehensive resource for leveraging this versatile molecule.
Introduction to a Multifunctional Monomer
In the landscape of polymer chemistry, monomers that offer built-in functionality are invaluable. They provide a direct route to "smart" polymers with tailored properties, avoiding the need for complex post-polymerization modifications. 4-Methacrylamido-2,2,6,6-tetramethylpiperidine (MATP) stands out as a prime example of such a monomer.
1.1 The 2,2,6,6-Tetramethylpiperidine (TMP) Core: A Foundation of Stability
The TMP scaffold is the cornerstone of MATP's utility. Characterized by a secondary amine flanked by four methyl groups, this structure is sterically hindered.[2] This hindrance makes the amine nitrogen a poor nucleophile but an excellent base, a property that is central to its role in organic synthesis and, importantly, in its function as a light stabilizer.[3] Derivatives of TMP are the primary components in Hindered Amine Light Stabilizers (HALS), which are critical for protecting polymers from photo-oxidative degradation.[4]
1.2 MATP: Bridging Polymerizability and Functionality
MATP links the robust TMP core to a methacrylamide group. This design allows it to be readily incorporated into polymer chains via conventional free-radical polymerization techniques. The resulting polymers inherit the intrinsic properties of the TMP moiety, leading to materials with advanced functionalities.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a monomer's properties is critical for its effective application.
2.1 Identity and Properties
The key identifying and physical characteristics of MATP are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31582-46-4 | [1] |
| Molecular Formula | C₁₃H₂₄N₂O | [1] |
| Molecular Weight | 224.34 g/mol | [1] |
| IUPAC Name | 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-propenamide | [1] |
| Alternate Names | MATP; 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)acrylamide | [1] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| pKa (Conjugate Acid) | ~11.07 (estimated from parent amine) | [2] |
2.2 Spectroscopic Characterization
-
¹H NMR: Protons on the vinyl group (~5.5-6.5 ppm), a singlet for the vinyl methyl group (~1.9 ppm), a multiplet for the piperidine ring proton at C4, and distinct singlets for the four methyl groups on the piperidine ring. The N-H protons of the amide and piperidine will also be present.
-
¹³C NMR: Resonances for the carbonyl carbon (~168 ppm), vinyl carbons (~120-140 ppm), and distinct signals for the quaternary and methylene carbons of the piperidine ring.
-
FTIR: Characteristic peaks for N-H stretching (amine and amide, ~3300-3400 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), N-H bending (amide II band, ~1550 cm⁻¹), and C=C stretching (~1630 cm⁻¹). The absence of a broad O-H stretch differentiates it from alcohol precursors.[5]
Synthesis and Purification
The synthesis of MATP is a straightforward acylation reaction, accessible in a standard laboratory setting. The causality behind this choice of reaction is its high efficiency and specificity for forming the amide bond.
3.1 Synthetic Strategy: Schotten-Baumann Acylation
The most common and reliable method for synthesizing MATP is the reaction of 4-amino-2,2,6,6-tetramethylpiperidine with methacryloyl chloride. This reaction is typically performed under Schotten-Baumann conditions—in a two-phase system or in an organic solvent with an acid scavenger—to neutralize the HCl byproduct, which would otherwise protonate the amine reactant and halt the reaction.
3.2 Detailed Laboratory Protocol for MATP Synthesis
This protocol is a self-validating system; successful synthesis will be evident from changes in solubility and can be confirmed by TLC and spectroscopic analysis. The procedure is adapted from established methods for similar (meth)acrylamides.[6]
Materials:
-
4-amino-2,2,6,6-tetramethylpiperidine (1.0 eq)
-
Methacryloyl chloride (1.1 eq)
-
Anhydrous sodium carbonate (Na₂CO₃) or triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2,2,6,6-tetramethylpiperidine and the acid scavenger (e.g., Na₂CO₃) in anhydrous DCM. Cool the mixture to 0°C in an ice bath with stirring.
-
Acylation: Add methacryloyl chloride dropwise to the cooled, stirring solution over 30 minutes. The formation of a precipitate (HCl salt of the base) is expected.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting amine.
-
Workup: Upon completion, filter the mixture to remove the salt precipitate. Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a solid. Purify via recrystallization (e.g., from an ethyl acetate/hexane mixture) or flash column chromatography on silica gel to yield pure MATP.
3.3 Purification and Characterization Workflow
The logical flow from synthesis to a fully characterized, pure product is essential for reproducible research.
Caption: Workflow for MATP synthesis and validation.
Key Applications in Materials Science and Drug Development
The dual functionality of MATP makes it a valuable monomer in two distinct but significant fields.
4.1 Role as a Hindered Amine Light Stabilizer (HALS) Monomer
When polymerized, MATP creates macromolecules with pendant hindered amine groups. These polymers act as highly effective, non-migrating light stabilizers.
HALS do not absorb UV radiation. Instead, they function by trapping free radicals generated during the photo-oxidation of a polymer.[4][7] This is achieved through a regenerative catalytic process known as the Denisov Cycle.[8][9] The hindered amine is first oxidized to a stable nitroxide radical. This nitroxide radical then scavenges polymer alkyl radicals (R•) and peroxyl radicals (ROO•), terminating the degradation chain reaction and regenerating itself in the process.[10] This cyclic nature is the key to their long-term efficacy.[7]
Caption: The HALS regenerative radical scavenging mechanism.
Objective: To demonstrate the use of MATP as a comonomer for creating a UV-stabilized acrylic resin.
-
Monomer Solution: Prepare a solution of methyl methacrylate (MMA) (95 mol%), MATP (5 mol%), and a free-radical initiator like AIBN (0.1 mol% of total monomers) in toluene.
-
Polymerization: Degas the solution via several freeze-pump-thaw cycles. Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir for 24 hours.
-
Isolation: Precipitate the resulting polymer by pouring the viscous solution into a large volume of a non-solvent like methanol.
-
Purification: Filter the white polymer, re-dissolve it in a minimal amount of THF, and re-precipitate into methanol to remove any unreacted monomers.
-
Drying: Dry the final polymer under vacuum at 60°C to a constant weight. The resulting poly(MMA-co-MATP) can be processed into films or coatings for UV-stability testing.
4.2 Application in pH-Responsive Polymers for Drug Delivery
The secondary amine in the piperidine ring of MATP has a pKa that makes it protonated at acidic pH and neutral at physiological or basic pH.[2] This property is the cornerstone of its use in "smart" drug delivery systems.[11][12] Polymers containing MATP can be designed to be soluble or swollen in the acidic environment of a tumor or an endosome but collapse or become less permeable at the neutral pH of the bloodstream, triggering site-specific drug release.[13][14]
In an acidic environment (e.g., pH < 6.5), the piperidine nitrogen is protonated (>NH₂⁺). This introduces positive charges along the polymer backbone, leading to electrostatic repulsion between chains and increased interaction with water. The polymer swells or dissolves. As the pH rises to physiological levels (~7.4), the amine is deprotonated, the polymer becomes neutral and more hydrophobic, causing it to collapse and release the encapsulated drug.
Caption: Workflow for creating and using a MATP-based drug delivery hydrogel.
Handling, Safety, and Storage
As with any laboratory chemical, proper handling of MATP is essential.
-
Safety: MATP should be handled in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Hazards: Based on data for related compounds, MATP is expected to cause skin and eye irritation and may cause respiratory irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.
Conclusion and Future Outlook
4-Methacrylamido-2,2,6,6-tetramethylpiperidine is more than just a monomer; it is a sophisticated building block for advanced functional materials. Its robust synthesis and dual-purpose nature—providing both exceptional durability through light stabilization and intelligent behavior through pH-responsiveness—position it as a key tool for researchers in polymer science and drug development. Future research will likely focus on its incorporation into more complex architectures, such as block copolymers for self-assembling nanocarriers, and exploring its potential in combination with other stimuli-responsive monomers to create multi-responsive systems for highly specific therapeutic applications.
References
-
Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules, 43(10), 4573–4583. [Link]
-
Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved January 8, 2026, from [Link]
-
Hodgson, J., & Coote, M. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Semantic Scholar. [Link]
-
Guerra, F. D., et al. (2022). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Microbiology. [Link]
-
ResearchGate. (2015). A pH dependent thermo-sensitive copolymer drug carrier incorporating 4-amino-2,2,6,6-tetramethylpiperidin-1-oxyl (4NH2TEMPO) residues for electron spin resonance (ESR) labeling. [Link]
-
Ciardelli, F., et al. (2000). Synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group. Macromolecular Chemistry and Physics. [Link]
-
Chemsrc. (n.d.). CAS#:31582-45-3 | 2,2,6,6-Tetramethyl-4-piperidinyl methacrylate. Retrieved January 8, 2026, from [Link]
-
Fan, T., & Chen, C. (2021). pH- and ion-sensitive polymers for drug delivery. Expert Opinion on Drug Delivery. [Link]
-
ResearchGate. (2014). 2,2,6,6-Tetramethylpiperydinyl-1-oxyl (TEMPO) Functionalized Benzoxazines Prepared with a One-Pot Synthesis for Reactive/Crosslinkable Initiators of Nitroxide Mediated Polymerization. [Link]
-
Pang, X., et al. (2021). Novel tetraphenylethylene (TPE)-functionalized nitroxide/alkoxyamine for nitroxide-mediated homogeneous and heterogeneous polymerizations. Polymer Chemistry. [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information to “Impact of Molecular Weight on Electrochemical Properties of Poly(TEMPO methacrylate).”. [Link]
-
Sahu, S. K. (2019). pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology. [Link]
-
MDPI. (2022). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. [Link]
-
Gomte, S. S., et al. (2023). Exploring the Potential of pH-Sensitive Polymers in Targeted Drug Delivery. Pharmaceutical Development and Technology. [Link]
-
Organic Syntheses. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the Oxidation of Geraniol to Geranial. [Link]
-
ResearchGate. (2019). Synthesis of piperidine functionalized monomers with different alkyl spacer length (2, 3, and 4). [Link]
-
Organic Syntheses. (n.d.). Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. [Link]
-
ResearchGate. (2012). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. [Link]
-
ResearchGate. (2012). Scheme 1. Reaction of modification of 2,2,6,6-tetramethylpiperidine by acryloyl chloride and 1ATP synthesis. [Link]
-
PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2016). TEMPO Functionalized Polymers: Synthesis and Application. [Link]
-
Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 2,2,6,6-Tetramethyl-4-piperidyl methacrylate. Retrieved January 8, 2026, from [Link]
-
NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. Retrieved January 8, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 10. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Semantic Scholar [semanticscholar.org]
- 11. rjptonline.org [rjptonline.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
